An In-depth Technical Guide to Methyl 2-(4-hydroxy-3-methylphenyl)acetate
An In-depth Technical Guide to Methyl 2-(4-hydroxy-3-methylphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Methyl 2-(4-hydroxy-3-methylphenyl)acetate, a notable aromatic ester, stands as a compound of significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. Its structural architecture, featuring a phenolic hydroxyl group and a methyl ester, provides a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. This technical guide offers a comprehensive overview of Methyl 2-(4-hydroxy-3-methylphenyl)acetate, encompassing its fundamental chemical and physical properties, a detailed synthesis protocol, spectroscopic characterization, and an exploration of its current and potential applications in the development of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
CAS Number: 64360-47-0
Molecular Formula: C₁₀H₁₂O₃
Molecular Weight: 180.20 g/mol
This compound presents as a pale-yellow to yellow to brown liquid under normal conditions and is characterized by the following physicochemical properties:
| Property | Value | Source(s) |
| Boiling Point | 285.9 ± 25.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Flash Point | 119.9 ± 15.9 °C | [1] |
| Purity | ≥98% | [2] |
| Storage Temperature | Room temperature, under inert atmosphere | [2] |
| InChI Key | UBFCYPQWMPUWJN-UHFFFAOYSA-N | [3] |
Synthesis and Purification
The synthesis of Methyl 2-(4-hydroxy-3-methylphenyl)acetate is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. The following protocol outlines a representative synthetic route.
Experimental Protocol: Synthesis of Methyl 2-(4-hydroxy-3-methylphenyl)acetate
Objective: To synthesize Methyl 2-(4-hydroxy-3-methylphenyl)acetate from commercially available starting materials.
Materials:
-
(4-Methoxy-3-methylphenyl)acetonitrile
-
Dichloromethane (DCM)
-
Boron tribromide (BBr₃)
-
Methanol (MeOH)
-
2M Sodium hydroxide (NaOH) solution
-
6M Hydrochloric acid (HCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Demethylation:
-
Dissolve (4-Methoxy-3-methylphenyl)acetonitrile (1 equivalent) in dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (3 equivalents) in dichloromethane dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 20 hours.
-
Carefully quench the reaction by the dropwise addition of methanol at 0 °C.
-
Wash the organic layer with water.
-
Back-extract the aqueous phase with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude (4-hydroxy-3-methylphenyl)acetonitrile.
-
-
Esterification:
-
The crude (4-hydroxy-3-methylphenyl)acetonitrile can be esterified to the corresponding methyl ester through acid-catalyzed reaction with methanol. A common method involves dissolving the nitrile in methanol and bubbling hydrogen chloride gas through the solution or by refluxing in methanol with a catalytic amount of sulfuric acid.
-
-
Hydrolysis of the Intermediate (if necessary):
-
If the esterification step is performed on the nitrile, a subsequent hydrolysis step is required. The resulting imino ether can be hydrolyzed under acidic or basic conditions to the desired ester. Alternatively, direct hydrolysis of the nitrile to the carboxylic acid followed by esterification is a viable route.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
A gradient of ethyl acetate in hexanes is typically used to elute the product.
-
Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield Methyl 2-(4-hydroxy-3-methylphenyl)acetate as a colorless oil.[4]
-
Self-Validation: The progress of the reaction and the purity of the final product should be monitored by thin-layer chromatography (TLC). The identity and purity of the synthesized compound must be confirmed by spectroscopic methods such as NMR and Mass Spectrometry.
Caption: Synthetic workflow for Methyl 2-(4-hydroxy-3-methylphenyl)acetate.
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
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Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the three protons on the phenyl ring. The splitting pattern will be indicative of their ortho, meta, and para relationships.
-
Methylene Protons (-CH₂-): A singlet around δ 3.6 ppm corresponding to the two protons of the methylene group adjacent to the ester and the aromatic ring.
-
Methyl Ester Protons (-OCH₃): A singlet around δ 3.7 ppm for the three protons of the methyl ester group.
-
Aromatic Methyl Protons (-CH₃): A singlet around δ 2.2 ppm for the three protons of the methyl group attached to the aromatic ring.
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Phenolic Proton (-OH): A broad singlet, the chemical shift of which is dependent on the solvent and concentration, but typically observed between δ 5-8 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 170-175 ppm.
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Aromatic Carbons: Six distinct signals in the range of δ 115-160 ppm. The carbon attached to the hydroxyl group will be the most downfield among the sp² carbons of the ring.
-
Methylene Carbon (-CH₂-): A signal around δ 40-45 ppm.
-
Methyl Ester Carbon (-OCH₃): A signal around δ 50-55 ppm.
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Aromatic Methyl Carbon (-CH₃): A signal in the upfield region, around δ 15-20 ppm.
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Signals in the range of 2850-3100 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ester and Phenol): Bands in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z = 180. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 149, and the loss of the carbomethoxy group (-COOCH₃, m/z = 59) resulting in a fragment at m/z = 121.
Applications in Drug Development
Methyl 2-(4-hydroxy-3-methylphenyl)acetate serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic activities. Its utility stems from the presence of multiple reactive sites that can be selectively modified.
Anti-inflammatory Agents
This compound is a precursor for the synthesis of various anti-inflammatory agents.[4] The phenylacetic acid moiety is a well-known pharmacophore present in many non-steroidal anti-inflammatory drugs (NSAIDs). The hydroxyl and methyl groups on the phenyl ring offer opportunities for structural modifications to enhance potency, selectivity, and pharmacokinetic properties. For instance, the phenolic hydroxyl group can be derivatized to form ethers or esters, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides.[2]
Antioxidant Properties
Phenolic compounds are widely recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The hydroxyl group on the aromatic ring of Methyl 2-(4-hydroxy-3-methylphenyl)acetate can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[5] This intrinsic antioxidant activity makes it and its derivatives interesting candidates for the development of drugs targeting diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.
Caption: Key biological applications of Methyl 2-(4-hydroxy-3-methylphenyl)acetate.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling Methyl 2-(4-hydroxy-3-methylphenyl)acetate.
-
Hazard Identification: May be harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container under an inert atmosphere.[2]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[6]
Conclusion
Methyl 2-(4-hydroxy-3-methylphenyl)acetate is a chemical compound with significant potential, particularly as a building block in the synthesis of novel therapeutic agents. Its well-defined physicochemical properties and versatile reactivity make it an attractive starting material for medicinal chemists. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential in areas such as inflammation and diseases related to oxidative stress. This guide provides a foundational understanding of this compound, intended to facilitate its use in research and development endeavors.
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PubMed. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. [Link]
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